N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound is a pyrazoloquinoline carboxamide derivative characterized by a pyrazolo[4,3-c]quinoline core substituted with a 4-methoxyphenyl group at position 2, a 3-oxo moiety, and an N-[(2-chlorophenyl)methyl] carboxamide group at position 6. The 2-chlorophenyl and 4-methoxyphenyl substituents likely influence its solubility, binding affinity, and metabolic stability compared to analogs .
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
MRTLGCSXQUMXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions One common method includes the condensation of 2-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as hydrazine hydrate, to form the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. The compound is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including breast and colon cancers. For instance, derivatives of pyrazoloquinoline have been reported to exhibit significant cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies indicate that it possesses effective antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Penicillium chrysogenum . The presence of electron-withdrawing groups in its structure enhances its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence its biological activity. For example:
- Electron-Withdrawing Groups : Enhance antibacterial activity.
- Electron-Donating Groups : Improve anticancer activity.
Drug Development
Due to its multifaceted biological activities, this compound holds potential for development into new therapeutic agents targeting cancer and infectious diseases. Its unique chemical structure allows for modifications that could lead to improved potency and selectivity.
Research Tools
This compound can serve as a valuable research tool in pharmacological studies aimed at understanding disease mechanisms and drug interactions.
Case Studies
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]quinoline Derivatives
(a) 2-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Structural Differences :
- Position 2: 4-chlorophenyl vs. 4-methoxyphenyl in the target compound.
- Carboxamide substituent: 2-methoxyphenylmethyl vs. 2-chlorophenylmethyl.
- Implications :
(b) N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Structural Differences: Core structure: Pyrazolo[4,3-c]pyridine (smaller heterocycle) vs. pyrazolo[4,3-c]quinoline (larger fused system). Substituents: 4-methylphenyl and 5-propyl groups vs. 4-methoxyphenyl and 8-carboxamide.
- Implications: The quinoline core in the target compound may enable π-π stacking interactions absent in the pyridine analog. The propyl group in the analog could increase metabolic instability .
Hexahydroquinoline Carboxamides
(a) 4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Structural Differences: Core: Hexahydroquinoline (saturated) vs. pyrazoloquinoline (aromatic). Substituents: 3-chlorophenyl, 4-methylpyridinyl, and methyl groups.
- The 4-methylpyridinyl group may enhance water solubility compared to the 2-chlorophenylmethyl group .
(b) 4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Structural Differences :
- Position 4: 2,4-dichlorophenyl vs. 4-methoxyphenyl.
- Substituents: 6-methylpyridinyl vs. 2-chlorophenylmethyl.
- The 6-methylpyridinyl group may improve metabolic stability compared to bulkier aromatic substituents .
Other Heterocyclic Carboxamides
(a) Methyl 4-(4-Chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate
- Structural Differences: Core: Pyrimidoquinazoline vs. pyrazoloquinoline. Substituents: Iodo and methyl ester groups vs. methoxy and carboxamide.
- The methyl ester may act as a prodrug, unlike the direct carboxamide functionality .
(b) N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide
- Structural Differences: Core: Chromene vs. pyrazoloquinoline. Substituents: Fluorophenyl and methoxybenzamide vs. chlorophenylmethyl and methoxyphenyl.
- Implications: The chromene core’s planar structure may favor DNA intercalation, unlike the pyrazoloquinoline’s fused heterocycle. Fluorine’s electronegativity could enhance binding specificity compared to chlorine .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its interactions with various molecular targets.
Chemical Structure and Properties
The compound features a pyrazoloquinoline core structure, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets, potentially modulating various pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O3 |
| Molecular Weight | 373.79 g/mol |
| CAS Number | 141694-36-2 |
| LogP | 1.65960 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrazoloquinoline have shown promising results against various cancer cell lines:
- MCF7 Cell Line : Exhibited IC50 values ranging from 0.28 µM to 1.88 µM for structurally related compounds, indicating potent cytotoxic effects (Zheng et al.) .
- A549 Cell Line : Compounds similar to this compound demonstrated IC50 values of 48 µM, suggesting moderate efficacy in inducing autophagy without apoptosis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been associated with inhibition of inflammatory pathways:
- Inhibition of COX Enzymes : Similar compounds have shown activity against cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptors : It could modulate receptor activity that influences cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of related pyrazoloquinoline compounds:
- Study on CDK Inhibition : A related compound demonstrated selective inhibition of cyclin-dependent kinases (CDK) with IC50 values as low as 0.36 µM against CDK2, showcasing the potential for targeting cell cycle regulation in cancer therapy .
- Cytotoxicity Assessment : Compounds structurally similar to this compound exhibited significant cytotoxicity across multiple cancer cell lines (HeLa, HCT116) with varying IC50 values indicating their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
